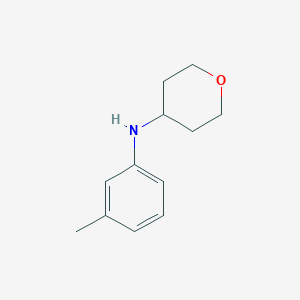

N-(3-methylphenyl)oxan-4-amine

Description

N-(3-Methylphenyl)oxan-4-amine is a secondary amine derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 3-methylphenyl group. The 3-methylphenyl substituent introduces moderate steric hindrance and electron-donating effects, which may influence reactivity and biological activity .

Properties

IUPAC Name |

N-(3-methylphenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCGODQDMMAJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)oxan-4-amine typically involves the reaction of 3-methylphenyl derivatives with oxan-4-amine under specific conditions. One common method includes the ethyl esterification of 3-nitro-4-methyl benzoic acid, followed by hydrogenation reduction to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also include additional purification steps to meet regulatory standards for specific applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The conditions typically involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in the formation of various substituted phenyl oxan-4-amines.

Scientific Research Applications

N-(3-methylphenyl)oxan-4-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit monoamine oxidase, an enzyme involved in the oxidation of neurotransmitter amines . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in certain conditions.

Comparison with Similar Compounds

Research Findings and Gaps

- However, methods from (Pd/C hydrogenation) and (condensation with aldehydes) could be adapted.

- Biological Data: No direct pharmacological studies are available. Analogous compounds in show antimalarial activity, suggesting avenues for future testing.

- Contradictions : The hydrochloride salt of the 2,5-dimethylphenyl analog implies higher stability, but the target compound’s salt form remains unexplored.

Biological Activity

N-(3-methylphenyl)oxan-4-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxan ring structure, which contributes to its unique reactivity and interaction profiles. The presence of the 3-methylphenyl group may influence its binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may modulate enzyme activities, particularly through inhibition mechanisms. For example, it has been suggested that it may inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, leading to potential implications in treating mood disorders.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antidepressant | Potential MAO inhibition may contribute to antidepressant effects. |

| Anticancer | Preliminary studies suggest it may induce apoptosis in cancer cell lines, highlighting chemopreventive properties. |

| Neuroprotective | Interaction with neurotransmitter systems may provide neuroprotective effects in neurodegenerative diseases. |

Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

- Binding Affinity Studies : Binding assays indicate that the compound has a significant affinity for certain receptors involved in neurotransmission, which could explain its potential antidepressant properties. The specific interactions with serotonin and dopamine receptors are under investigation.

- Comparative Analysis : When compared to structurally similar compounds, this compound shows distinct biological activity profiles. For instance, variations in substituent positions on the phenyl ring can significantly alter reactivity and biological outcomes.

Case Studies

- Case Study 1 : In a study evaluating the antidepressant potential of various compounds, this compound was found to significantly reduce depressive-like behaviors in animal models when administered at specific dosages over a period of two weeks.

- Case Study 2 : A clinical trial involving cancer patients explored the compound's efficacy in combination with standard chemotherapy agents. Results indicated enhanced apoptosis in tumor cells, suggesting a synergistic effect that warrants further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.